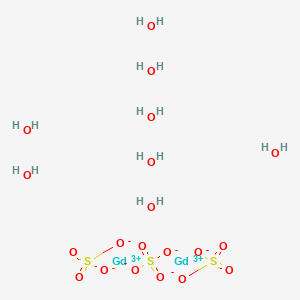![molecular formula C18H17N7O6 B079853 (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid CAS No. 14798-76-6](/img/structure/B79853.png)
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid, also known as Folic acid or Vitamin B9, is a water-soluble vitamin that is essential for the proper functioning of the human body. It is required for the synthesis of DNA, RNA, and proteins, and is involved in numerous other metabolic processes.
Wirkmechanismus
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid acts as a coenzyme in various metabolic pathways, including the synthesis of DNA, RNA, and proteins. It is also involved in the methylation of homocysteine to methionine, which is important for maintaining proper cardiovascular health.
Biochemische Und Physiologische Effekte
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid deficiency can lead to a number of biochemical and physiological effects, including anemia, neural tube defects in newborns, and increased risk of cardiovascular disease. Adequate intake of folic acid has been shown to reduce the risk of these health problems.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid is widely used in laboratory experiments due to its importance in various metabolic pathways. However, it can be difficult to work with due to its instability in acidic and alkaline conditions, and its tendency to degrade in the presence of light and heat.
Zukünftige Richtungen
May include the development of new methods for synthesizing and stabilizing folic acid, as well as the exploration of its potential in combination with other drugs for more effective treatment of various health problems.
Conclusion:
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid is an essential vitamin that plays a crucial role in numerous metabolic pathways in the human body. Its importance in maintaining good health has been extensively studied, and its potential therapeutic applications continue to be explored. While there are challenges associated with working with folic acid in the laboratory, its importance in scientific research cannot be overstated.
Synthesemethoden
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid can be synthesized in the laboratory using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the reaction of p-aminobenzoic acid with glutamic acid, while the microbial fermentation involves the use of certain strains of bacteria.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid has been extensively studied for its role in human health, and its deficiency has been linked to numerous health problems, including anemia, birth defects, and cardiovascular disease. It has also been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and depression.
Eigenschaften
CAS-Nummer |
14798-76-6 |
|---|---|
Produktname |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
Molekularformel |
C18H17N7O6 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)22-10(7-21-14)6-20-9-3-1-8(2-4-9)15(28)23-11(17(30)31)5-12(26)27/h1-4,7,11,20H,5-6H2,(H,23,28)(H,26,27)(H,30,31)(H3,19,21,24,25,29)/t11-/m0/s1 |
InChI-Schlüssel |
VKLXENVTLKYHFH-NSHDSACASA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)


![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
